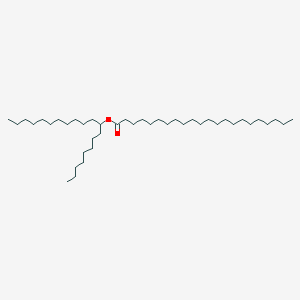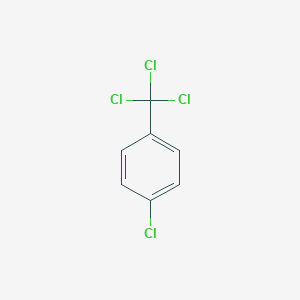
1,3-Dicyclohexyl-alpha,5-dimethyl-2,4,6-trioxohexahydro-5-pyrimidineacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dicyclohexyl-alpha,5-dimethyl-2,4,6-trioxohexahydro-5-pyrimidineacetic acid, also known as DCPA, is a herbicide that has been widely used in agriculture to control various weeds. DCPA belongs to the family of pyrimidine derivatives and has been found to have a broad-spectrum activity against many types of weeds.
Mechanism Of Action
1,3-Dicyclohexyl-alpha,5-dimethyl-2,4,6-trioxohexahydro-5-pyrimidineacetic acid inhibits the biosynthesis of carotenoids, which are essential pigments for photosynthesis in plants. This leads to the disruption of the photosynthetic process and ultimately the death of the plant. 1,3-Dicyclohexyl-alpha,5-dimethyl-2,4,6-trioxohexahydro-5-pyrimidineacetic acid also affects the cell division process in plants, leading to the inhibition of growth.
Biochemical and physiological effects:
1,3-Dicyclohexyl-alpha,5-dimethyl-2,4,6-trioxohexahydro-5-pyrimidineacetic acid has been found to have low toxicity to humans and animals. However, it has been shown to be toxic to aquatic organisms and should be used with caution near water bodies. 1,3-Dicyclohexyl-alpha,5-dimethyl-2,4,6-trioxohexahydro-5-pyrimidineacetic acid has also been found to have a low potential for bioaccumulation in the environment.
Advantages And Limitations For Lab Experiments
1,3-Dicyclohexyl-alpha,5-dimethyl-2,4,6-trioxohexahydro-5-pyrimidineacetic acid is a useful tool for studying the effects of herbicides on plant growth and development. It is relatively easy to use and has a broad-spectrum activity against many types of weeds. However, 1,3-Dicyclohexyl-alpha,5-dimethyl-2,4,6-trioxohexahydro-5-pyrimidineacetic acid can be expensive and may not be suitable for all types of experiments.
Future Directions
There are many potential future directions for research involving 1,3-Dicyclohexyl-alpha,5-dimethyl-2,4,6-trioxohexahydro-5-pyrimidineacetic acid. One area of interest is the development of new formulations of 1,3-Dicyclohexyl-alpha,5-dimethyl-2,4,6-trioxohexahydro-5-pyrimidineacetic acid that are more effective against specific types of weeds. Another area of interest is the study of the environmental fate of 1,3-Dicyclohexyl-alpha,5-dimethyl-2,4,6-trioxohexahydro-5-pyrimidineacetic acid and its potential impact on ecosystems. Additionally, the use of 1,3-Dicyclohexyl-alpha,5-dimethyl-2,4,6-trioxohexahydro-5-pyrimidineacetic acid in combination with other herbicides may be an area of future research. Finally, the potential use of 1,3-Dicyclohexyl-alpha,5-dimethyl-2,4,6-trioxohexahydro-5-pyrimidineacetic acid in the development of new herbicides with improved selectivity and safety profiles is an exciting direction for future research.
Conclusion:
In conclusion, 1,3-Dicyclohexyl-alpha,5-dimethyl-2,4,6-trioxohexahydro-5-pyrimidineacetic acid is a herbicide that has been widely used in agriculture to control various weeds. It has a broad-spectrum activity against many types of weeds and has been extensively studied for its herbicidal activity. 1,3-Dicyclohexyl-alpha,5-dimethyl-2,4,6-trioxohexahydro-5-pyrimidineacetic acid inhibits the biosynthesis of carotenoids and affects the cell division process in plants, leading to the inhibition of growth. 1,3-Dicyclohexyl-alpha,5-dimethyl-2,4,6-trioxohexahydro-5-pyrimidineacetic acid has low toxicity to humans and animals but can be toxic to aquatic organisms. There are many potential future directions for research involving 1,3-Dicyclohexyl-alpha,5-dimethyl-2,4,6-trioxohexahydro-5-pyrimidineacetic acid, including the development of new formulations, the study of its environmental fate, and the use of 1,3-Dicyclohexyl-alpha,5-dimethyl-2,4,6-trioxohexahydro-5-pyrimidineacetic acid in combination with other herbicides.
Synthesis Methods
1,3-Dicyclohexyl-alpha,5-dimethyl-2,4,6-trioxohexahydro-5-pyrimidineacetic acid can be synthesized by reacting cyclohexanone with malonic acid in the presence of acetic anhydride and sulfuric acid. The reaction yields a mixture of isomers, which can be separated by fractional crystallization. The final product is obtained by recrystallization from ethanol.
Scientific Research Applications
1,3-Dicyclohexyl-alpha,5-dimethyl-2,4,6-trioxohexahydro-5-pyrimidineacetic acid has been extensively studied for its herbicidal activity and has been found to be effective against many types of weeds. It has been used in various crops such as corn, soybean, and potato. 1,3-Dicyclohexyl-alpha,5-dimethyl-2,4,6-trioxohexahydro-5-pyrimidineacetic acid has also been studied for its potential use in controlling invasive plant species.
properties
CAS RN |
129750-90-9 |
|---|---|
Product Name |
1,3-Dicyclohexyl-alpha,5-dimethyl-2,4,6-trioxohexahydro-5-pyrimidineacetic acid |
Molecular Formula |
C20H30N2O5 |
Molecular Weight |
378.5 g/mol |
IUPAC Name |
methyl 2-(1,3-dicyclohexyl-2,4,6-trioxo-1,3-diazinan-5-yl)propanoate |
InChI |
InChI=1S/C20H30N2O5/c1-13(19(25)27-2)16-17(23)21(14-9-5-3-6-10-14)20(26)22(18(16)24)15-11-7-4-8-12-15/h13-16H,3-12H2,1-2H3 |
InChI Key |
QDYMUXMHMVGDEV-UHFFFAOYSA-N |
SMILES |
CC(C1C(=O)N(C(=O)N(C1=O)C2CCCCC2)C3CCCCC3)C(=O)OC |
Canonical SMILES |
CC(C1C(=O)N(C(=O)N(C1=O)C2CCCCC2)C3CCCCC3)C(=O)OC |
synonyms |
1,3-Dicyclohexyl-alpha,5-dimethyl-2,4,6-trioxohexahydro-5-pyrimidineac etic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



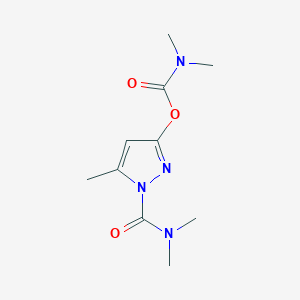
![Ethyl 2-[(1,1-dimethylethyl)amino]-4-trifluoromethyl-5-oxazolecarboxylate](/img/structure/B166999.png)

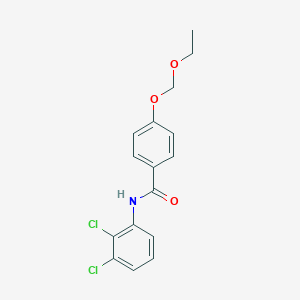

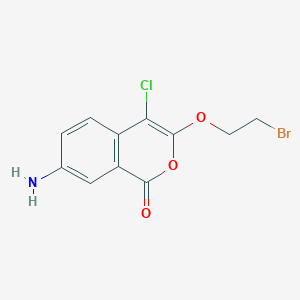

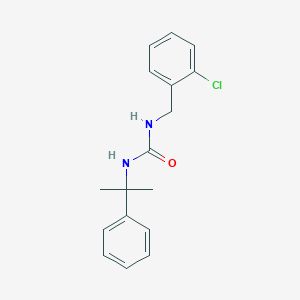
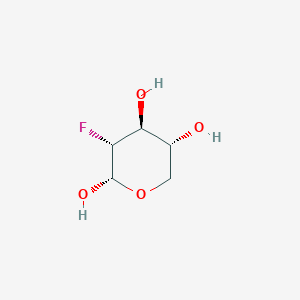
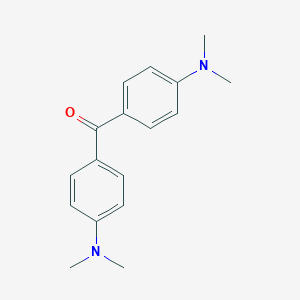
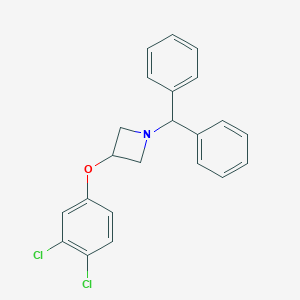
![(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-Amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1-benzylimidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-ethylpyrrolidine-2-carboxamide](/img/structure/B167024.png)
